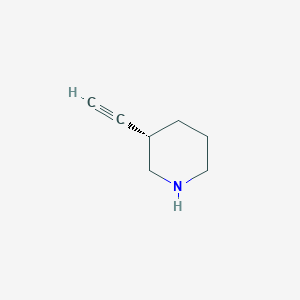
3-Isopropyl-1H-indazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1H-indazole-5-carbonitrile: is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a cyano group at the 5-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization using a dehydrating agent like phosphorus oxychloride.
-
Step 1: Alkylation
Reactants: 2-cyanoaniline, isopropyl bromide
Conditions: Potassium carbonate, acetone, reflux
Product: 3-Isopropyl-2-cyanoaniline
-
Step 2: Cyclization
Reactants: 3-Isopropyl-2-cyanoaniline, phosphorus oxychloride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid
Major Products
Oxidation: 3-Isopropyl-1H-indazole-5-carboxylic acid
Reduction: 3-Isopropyl-1H-indazole-5-amine
Substitution: 3-Isopropyl-1H-indazole-5-bromo or 5-chloro derivatives
科学的研究の応用
Chemistry
In chemistry, 3-Isopropyl-1H-indazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them candidates for therapeutic agents.
Medicine
In medicine, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine their efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 3-Isopropyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the indazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 3-Methyl-1H-indazole-5-carbonitrile
- 3-Ethyl-1H-indazole-5-carbonitrile
- 3-Propyl-1H-indazole-5-carbonitrile
Uniqueness
Compared to its analogs, 3-Isopropyl-1H-indazole-5-carbonitrile offers a unique combination of steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its biological activities open avenues for therapeutic applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-propan-2-yl-2H-indazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-9-5-8(6-12)3-4-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChIキー |
MKGXCTFIQWCCFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


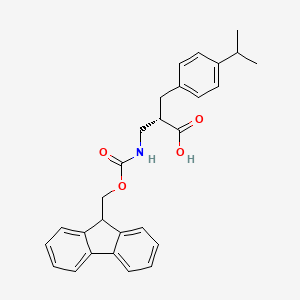
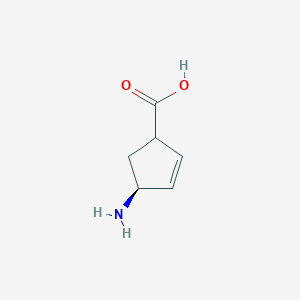
![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
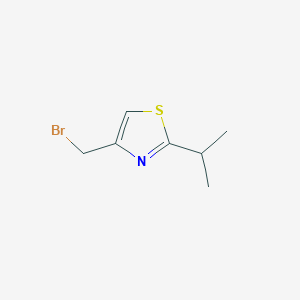
![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)
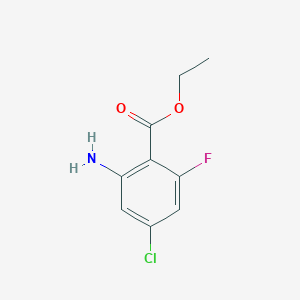
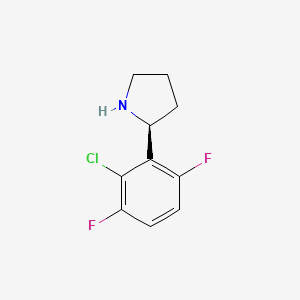
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
